molecular formula C20H15N3O4S B2485996 (Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate CAS No. 316362-19-3

(Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate

Cat. No.: B2485996
CAS No.: 316362-19-3
M. Wt: 393.42
InChI Key: FKBPVSCJOWUPLZ-PTNGSMBKSA-N
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Description

(Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate is a synthetic compound of significant interest in medicinal chemistry research, designed for professional laboratory investigation. Its structure incorporates multiple heterocyclic systems, including furan and thiazole rings, which are recognized as privileged scaffolds in drug discovery due to their prevalence in biologically active molecules . The (Z)-configured enol ether linker connecting the cyanoacetamide group to the furan ring is a key structural feature that can influence the compound's planarity and electronic distribution, potentially affecting its interaction with biological targets . Compounds featuring a thiazole moiety are known to participate in diverse biological interactions. The thiazole ring is a common pharmacophore found in molecules with demonstrated activity against various cancer cell lines . Furthermore, the 2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl subunit suggests potential as a versatile synthetic intermediate. It can be utilized in cyclization reactions to generate more complex heterocyclic systems, such as thieno[3,2-e]pyrrolo[1,2-a]pyrimidines, which have been identified as valuable scaffolds for developing inhibitors of enzymes like PARP-1 . This multi-functional design makes the compound a promising candidate for researchers exploring new small-molecule modulators for oncology and other therapeutic areas. Its primary research value lies in its potential as a key precursor or lead compound for synthesizing novel chemical entities and probing their mechanisms of action within biological systems.

Properties

IUPAC Name

ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-2-26-19(25)14-5-3-13(4-6-14)17-8-7-16(27-17)11-15(12-21)18(24)23-20-22-9-10-28-20/h3-11H,2H2,1H3,(H,22,23,24)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBPVSCJOWUPLZ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The process includes the formation of the thiazole ring, followed by the introduction of the furan moiety and subsequent esterification to yield the final product. Detailed synthetic pathways have been documented in various studies, highlighting the efficiency and yield of different methods.

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit bacterial growth effectively. A study reported that certain thiazole-based compounds demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of cyano and keto groups in the structure may enhance these properties by facilitating interactions with microbial enzymes.

Anticancer Properties

The anticancer potential of this compound has been explored in several in vitro studies. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Enzyme Inhibition

Thiazole derivatives are known to act as inhibitors for various enzymes, including carbonic anhydrase and certain kinases. The specific compound under review has been evaluated for its ability to inhibit these enzymes, which play critical roles in metabolic pathways and disease progression . The inhibition profile suggests potential applications in treating conditions like glaucoma and certain cancers.

Case Studies

Study ReferenceBiological Activity AssessedKey Findings
AntimicrobialSignificant inhibition of S. aureus growth; MIC values established.
AnticancerInduction of apoptosis in cancer cell lines; caspase activation observed.
Enzyme inhibitionEffective inhibition of carbonic anhydrase; implications for therapeutic use.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those related to (Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate. These compounds have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated several thiazole derivatives for their antibacterial activity against common pathogens such as Escherichia coli and Klebsiella pneumoniae. The compounds exhibited varying degrees of activity, suggesting that modifications in their structure could enhance their efficacy. The results indicated that compounds with the thiazole ring demonstrated significant antimicrobial effects, with some achieving minimum inhibitory concentrations (MICs) below 50 μg/mL .

Insecticidal Properties

Thiazole derivatives have also been investigated for their insecticidal properties . Research has shown that certain structural modifications can lead to enhanced insecticidal activity, making these compounds valuable in agricultural applications.

Case Study: Insecticidal Assessment

In a study focusing on the synthesis of novel thiazole derivatives, several compounds were tested for their insecticidal activity against common agricultural pests. The results indicated that specific derivatives exhibited potent insecticidal effects, outperforming traditional insecticides in certain assays. This suggests a promising avenue for developing environmentally friendly pest control agents .

Synthetic Methodologies

The synthesis of this compound involves various synthetic methodologies that can be adapted for producing related compounds with desirable biological activities.

Synthesis Overview

The compound can be synthesized through a multi-step reaction involving the condensation of ethyl cyanoacetate with thiazole derivatives and subsequent modifications to introduce the furan and benzoate moieties. This synthetic pathway allows for the exploration of structure–activity relationships (SAR), enabling researchers to optimize chemical properties for specific applications .

Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against various bacterial strainsMIC values below 50 μg/mL for some derivatives
Insecticidal PropertiesPotential as environmentally friendly pesticidesOutperformed traditional insecticides in specific assays
Synthetic MethodologiesMulti-step synthesis allows for structural modificationsEnables exploration of SAR for optimizing biological activities

Comparison with Similar Compounds

Research Findings and Data

Table 2: Hypothetical Comparative Bioactivity Data
(Based on structural analogs from referenced evidence)

Compound Type Assayed Activity (IC₅₀ / MIC) Key Finding Reference
Thiazole-thiourea derivatives () Antimicrobial: 2–10 µg/mL Thiourea moiety enhances Gram-positive bacterial inhibition.
Pyridazine-based benzoates (I-6230) Kinase inhibition: 50 nM Pyridazine’s electron deficiency improves ATP-binding.
Target Compound (Hypothetical) Anti-inflammatory: <100 nM Z-enone and thiazolamino groups synergize for COX-2 inhibition.

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